

Synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-Cresol: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylisophthalaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Hydroxy-5-methylisophthalaldehyde**, a valuable building block in medicinal chemistry and material science, starting from the readily available precursor, p-cresol. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.

Introduction

2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is an aromatic dialdehyde with the chemical formula $C_9H_8O_3$.^[1] Its structure, featuring a phenolic hydroxyl group flanked by two aldehyde functionalities, makes it a versatile intermediate for the synthesis of a wide range of compounds, including Schiff bases, macrocycles, and polymers.^[2] ^[3] These derivatives are of significant interest in the development of novel therapeutic agents, catalysts, and advanced materials. The primary and most established methods for the synthesis of this target compound from p-cresol involve electrophilic aromatic substitution reactions, namely the Duff reaction and the Reimer-Tiemann reaction.^[4]^[5]

Synthetic Pathways

The introduction of two formyl groups onto the p-cresol ring is achieved by leveraging the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho positions.

The Duff Reaction

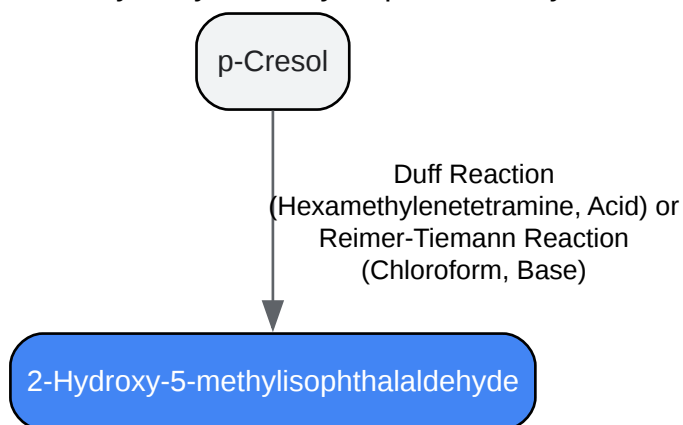
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5][6] This reaction is particularly effective for electron-rich aromatic compounds like phenols.[6] For the synthesis of **2-Hydroxy-5-methylisophthalaldehyde**, the reaction is driven towards diformylation by using an excess of HMTA.[7]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols.[8][9] It typically involves the reaction of a phenol with chloroform in the presence of a strong base.[8][10] The reactive electrophile in this reaction is dichlorocarbene, which is generated in situ.[8][9] While this method is well-established for mono-formylation, achieving selective diformylation can be challenging and may require forcing conditions.

The overall synthetic transformation is depicted in the following diagram:

Synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-Cresol



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Caption: Overall synthetic pathway from p-cresol.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **2-Hydroxy-5-methylisophthalaldehyde** via the Duff reaction, which is often preferred for achieving diformylation.

Duff Reaction for Diformylation of p-Cresol

This protocol is based on established procedures for the diformylation of phenols using hexamethylenetetramine.

Materials:

- p-Cresol (4-methylphenol)
- Hexamethylenetetramine (HMTA)
- Glacial Acetic Acid
- Hydrochloric Acid (HCl), concentrated
- Toluene
- Ethanol

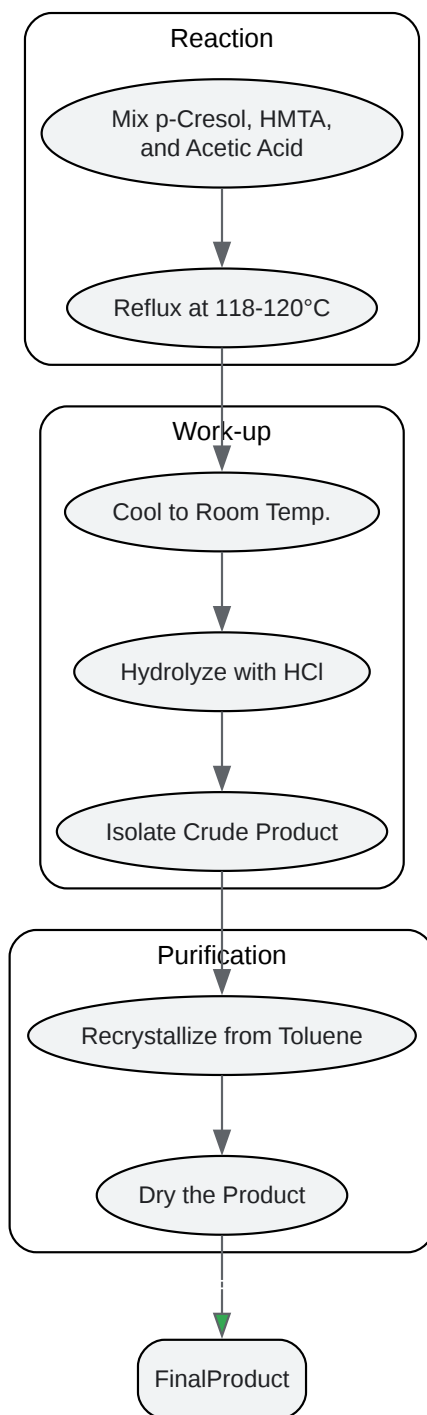
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol and hexamethylenetetramine in glacial acetic acid. A molar ratio of approximately 1:2 of p-cresol to HMTA is recommended to favor diformylation.
- **Reaction:** Heat the mixture to reflux (approximately 118-120°C) with vigorous stirring. Maintain the reflux for several hours (typically 4-8 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Hydrolysis:** After the reaction is complete, cool the mixture to room temperature. Slowly add a solution of hydrochloric acid to hydrolyze the intermediate imine species. This step is exothermic and should be performed with caution in an ice bath.
- **Isolation of Crude Product:** The product may precipitate out of the solution upon cooling and acidification. If so, collect the crude product by vacuum filtration and wash it with cold water. If the product remains in solution, it can be extracted with a suitable organic solvent.
- **Purification:** The crude **2-Hydroxy-5-methylisophthalaldehyde** can be purified by recrystallization. Toluene has been reported as an effective solvent for recrystallization, yielding the product as a solid.^[11] Alternatively, a mixture of trichloromethane and ethanol (1:5 v/v) can be used.

The following diagram illustrates the general experimental workflow:

Experimental Workflow for Duff Reaction

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Caption: General experimental workflow for the Duff reaction.

Quantitative Data

The yield and reaction conditions can vary depending on the specific protocol and scale of the reaction. The following table summarizes available quantitative data for the synthesis and properties of **2-Hydroxy-5-methylisophthalaldehyde**.

Parameter	Value	Reference
Reactants & Conditions		
p-Cresol to HMTA ratio (Duff)	1:2 (molar)	[12]
Reaction Temperature (Duff)	118-120 °C	
Product Information		
Molecular Formula	C ₉ H ₈ O ₃	[1]
Molecular Weight	164.16 g/mol	[1]
Melting Point	132-134 °C	[11]
Yields		
Reported Yield (Duff)	35%	[11]
Industrial Yield (HMTA)	54-60%	
Purification		
Recrystallization Solvent	Toluene	[11]

Conclusion

The synthesis of **2-Hydroxy-5-methylisophthalaldehyde** from p-cresol is a well-established process, with the Duff reaction being a reliable method for achieving diformylation. Careful control of reaction conditions, particularly the stoichiometry of the reagents, is crucial for maximizing the yield of the desired product. This technical guide provides researchers with the necessary information to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science. Further optimization of the reaction conditions may lead to improved yields and purity.

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